Niobium oxalate

Description

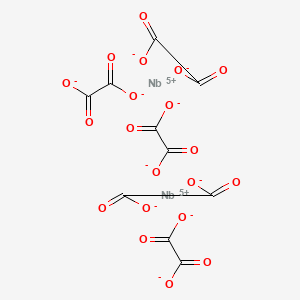

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10Nb2O20 |

|---|---|

Molecular Weight |

625.91 g/mol |

IUPAC Name |

niobium(5+);oxalate |

InChI |

InChI=1S/5C2H2O4.2Nb/c5*3-1(4)2(5)6;;/h5*(H,3,4)(H,5,6);;/q;;;;;2*+5/p-10 |

InChI Key |

XNHGKSMNCCTMFO-UHFFFAOYSA-D |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Nb+5].[Nb+5] |

physical_description |

Odorless powder; [Alfa Aesar MSDS] |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Chemical Landscape of Niobium Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Niobium oxalate (B1200264), a versatile precursor in materials science and catalysis, exhibits a unique set of chemical properties that underpin its utility in various advanced applications. This technical guide provides an in-depth exploration of the core chemical characteristics of niobium oxalate, with a focus on ammonium (B1175870) this compound, the most commonly utilized form. The information is curated to be a vital resource for researchers, scientists, and professionals in drug development who are exploring the potential of niobium-based compounds.

Chemical Identity and Structure

This compound is not a single, simple salt but rather a series of complex compounds where niobium is coordinated to one or more oxalate ligands (C₂O₄²⁻). The most prevalent and well-studied form is ammonium this compound, which has a complex structure. The oxalate ion acts as a bidentate, chelating ligand, forming stable complexes with niobium.[1][2][3]

The molecular formula for a common form of ammonium this compound hydrate (B1144303) is NH₄[NbO(C₂O₄)₂(H₂O)₂]·3H₂O.[4][5] In these complexes, the niobium atom is typically heptacoordinated, forming a distorted pentagonal bipyramid with oxygen atoms from the oxalate, oxo, and water ligands.[6] The presence of the ammonium cation and water of hydration significantly influences the compound's solubility and thermal properties.

Table 1: Chemical Identification of Common this compound Complexes

| Compound Name | Common Formula |

| Niobium(V) hydrogenoxalate | Nb(HC₂O₄)₅ |

| Ammonium this compound Hydrate | NH₄[NbO(C₂O₄)₂(H₂O)₂]·3H₂O |

| Ammonium Oxotris(oxalate)niobate Monohydrate | (NH₄)₃[NbO(C₂O₄)₃]·H₂O |

Solubility Profile

A key characteristic of ammonium this compound is its solubility in aqueous solutions, a property that makes it an excellent precursor for the homogeneous incorporation of niobium into various matrices.

Table 2: Solubility of this compound

| Solvent | Temperature | Niobium Concentration | Notes |

| Water | Room Temperature | ~45 g Nb/L | Solubility increases with temperature.[7] |

| Water | 70 °C | ~150 g Nb/L | [7] |

| Water | 20 °C | < 5 g Nb/L (for this compound without ammonia) | The introduction of ammonia (B1221849) significantly increases solubility.[8] |

| Aqueous Oxalic Acid | - | Increased solubility | The addition of oxalic acid enhances the solubility of this compound.[7][9] |

| Aqueous Solution | 20 to 80 °C | 60 to 160 g Nb/L | For a high-purity, monoclinic crystal structure form.[10] |

It is important to note that this compound solutions can be unstable at elevated temperatures. Above 80 °C, white Nb(OH)₅ may precipitate from the solution.[8] The pH of the solution also plays a crucial role, with different this compound species existing at varying pH levels.[9]

Thermal Decomposition Pathway

The thermal decomposition of this compound is a critical process, as it is the primary method for converting this precursor into niobium pentoxide (Nb₂O₅), a material with widespread applications in catalysis, electronics, and optics. The decomposition occurs in a stepwise manner, involving dehydration, the release of ammonia and carbon oxides, and finally, the crystallization of niobium oxide.

The decomposition of ammonium oxotris(oxalate)niobate monohydrate, (NH₄)₃NbO(C₂O₄)₃·H₂O, proceeds as follows:

-

180-220 °C: Partial release of ammonia (NH₃) and carbon dioxide (CO₂).[2][3]

-

240-300 °C: Intense mass loss corresponding to the evolution of NH₃, CO₂, carbon monoxide (CO), and hydration water. The crystal structure becomes amorphous.[2][3]

-

Around 600 °C: Evolution of residual carbon as CO₂.[3]

-

Above 600 °C: Crystallization into orthorhombic and then monoclinic Nb₂O₅.[2][11]

For NH₄[NbO(C₂O₄)₂(H₂O)₂]·3H₂O, the decomposition starts with the loss of water at around 125 °C and is complete at 630 °C, forming niobium pentoxide.[4]

Table 3: Thermal Decomposition Stages of Ammonium this compound

| Temperature Range (°C) | Mass Loss Event | Gaseous Products | Solid Residue |

| 30 - 145 | Dehydration | H₂O | Anhydrous complex |

| 145 - 330 | Decomposition of oxalate ligands and release of ammonia | NH₃, CO, CO₂ | Amorphous Nb₂O₅·H₂O |

| > 330 | Final decomposition and crystallization | CO₂ | Crystalline Nb₂O₅ |

Note: The exact temperatures and products can vary depending on the specific complex and the heating atmosphere.[3][5][12]

Reactivity and Applications

This compound's high reactivity and solubility make it an ideal precursor for a variety of materials synthesis techniques, including sol-gel, precipitation, impregnation, and hydrothermal synthesis.[10][13]

-

Catalysis: It is used to prepare supported niobium oxide catalysts which are effective in pollution abatement, selective oxidation, and hydrocarbon conversion.[9] Ammonium this compound itself can act as a Lewis acid catalyst in organic synthesis.[14][15]

-

Dielectric Materials: As a precursor for niobium oxide, it is used in the production of capacitor ceramics. The addition of niobium can increase the dielectric constant of materials.[8]

-

Advanced Ceramics and Glasses: It serves as a source of niobium for doping materials like barium titanate to improve its properties for multilayer ceramic capacitors (MLCCs).[7] It is also used in the production of optical lenses.[10]

-

Biomaterials: this compound has been investigated for use in bioactive materials, such as desensitizers in dentistry, due to its low cytotoxicity and ability to form precipitates that can occlude dentinal tubules.[16]

Experimental Protocols

Synthesis of Ammonium this compound

A common method for synthesizing ammonium this compound involves the reaction of niobium pentoxide (Nb₂O₅) with oxalic acid and an ammonium source.[1]

A representative protocol is as follows: [1][5]

-

Dissolve oxalic acid in deionized water with stirring. The concentration can range from 200 to 1000 g/L.[17]

-

Heat the oxalic acid solution to approximately 90-110 °C.[17]

-

Slowly add niobium pentoxide (or niobic acid) to the hot oxalic acid solution. The molar ratio of oxalic acid to niobium is typically between 1:1 and 10:1.[17]

-

Maintain the reaction temperature and stir until the solution becomes clear, which typically takes 10-30 minutes.[17]

-

Add an ammonium source, such as ammonium oxalate or ammonium hydroxide, to the solution.

-

Cool the solution to induce crystallization of the ammonium this compound complex.

-

Filter the resulting white crystalline powder, wash it with a suitable solvent (e.g., an aqueous acetic acid solution to reduce water consumption), and dry it.[1]

Characterization Techniques

The synthesized this compound is typically characterized using a suite of analytical techniques to confirm its identity, purity, and properties.[1]

-

X-Ray Diffraction (XRD): To determine the crystalline structure and phase purity of the compound.

-

Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the crystals.

-

Energy-Dispersive X-ray Spectroscopy (EDS): To confirm the elemental composition of the synthesized material.

-

Thermogravimetric Analysis (TGA): To study the thermal decomposition behavior, determine the temperature ranges of mass loss, and infer the composition of the hydrated complex.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the oxalate, ammonium, and Nb-O bonds, confirming the complex's formation and tracking its decomposition.

Visualizing Key Processes

To better illustrate the experimental and logical workflows, the following diagrams are provided in the DOT language for Graphviz.

Caption: Experimental workflow for the synthesis of ammonium this compound.

Caption: Thermal decomposition pathway of ammonium this compound hydrate.

References

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. akjournals.com [akjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. Niobium Ammonium Oxalate (NAmOx) - TANiOBIS GmbH [taniobis.com]

- 8. chembk.com [chembk.com]

- 9. lehigh.edu [lehigh.edu]

- 10. WO2006029493A1 - Process of production of ammonium this compound, ammonium this compound and use of the same - Google Patents [patents.google.com]

- 11. [PDF] The thermal decomposition of monohydrated ammonium oxotris (oxalate) niobate | Semantic Scholar [semanticscholar.org]

- 12. scribd.com [scribd.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Development of Bioactive this compound-Based Desensitizer: Permeability and Formation of Nanoprecursors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CN1935772A - Method for preparing this compound - Google Patents [patents.google.com]

Synthesis of Ammonium Niobium Oxalate Precursor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) niobium oxalate (B1200264) (ANO) is a versatile and increasingly important precursor in various advanced applications, including the synthesis of high-purity niobium oxides, catalysts, advanced ceramics, and functionalized materials for drug delivery systems.[1][2] Its high reactivity, stability, solubility in aqueous solutions, and relatively low toxicity make it an attractive alternative to traditional niobium precursors.[3] This technical guide provides a comprehensive overview of the synthesis of ammonium niobium oxalate, detailing experimental protocols, quantitative data, and key process workflows.

Overview of Synthesis Routes

The synthesis of ammonium this compound typically involves the reaction of a niobium source with oxalic acid and an ammonium source. The most common niobium precursors are niobium pentoxide (Nb₂O₅) and niobic acid (hydrated niobium oxide). The general principle involves the complexation of niobium ions with oxalate ligands in the presence of ammonium ions, which stabilize the resulting complex. The stoichiometry of the reactants and the reaction conditions can be controlled to yield different forms of the ammonium this compound complex, most notably ammonium tris(oxalato)oxyniobate(V) monohydrate, (NH₄)₃[NbO(C₂O₄)₃]·H₂O, and ammonium bis(oxalato)diaquaoxyniobate(V) hydrate, NH₄[NbO(C₂O₄)₂(H₂O)₂]·xH₂O.[4][5]

Experimental Protocols

This section details two primary methods for the synthesis of ammonium this compound, starting from niobium pentoxide and niobium hydroxide (B78521), respectively.

Synthesis from Niobium Pentoxide via Fusion Method

This method is suitable for the direct conversion of the highly stable niobium pentoxide into the water-soluble oxalate complex. It utilizes a fluxing agent to lower the reaction temperature.[3]

Materials:

-

Niobium pentoxide (Nb₂O₅)

-

Potassium bisulfate (KHSO₄)

-

Oxalic acid (H₂C₂O₄)

-

Ammonium oxalate ((NH₄)₂C₂O₄)

-

Deionized water

-

Aqueous acetic acid solution

Equipment:

-

Platinum crucible

-

Bunsen burner or muffle furnace

-

Agate mortar and pestle

-

Beakers and flasks

-

Heating and stirring plate

-

Filtration apparatus

Procedure:

-

Fusion: Mix niobium pentoxide with potassium bisulfate in a platinum crucible. The addition of KHSO₄ as a fluxing agent lowers the fusion temperature of Nb₂O₅.[3] Heat the mixture using a Bunsen burner or in a muffle furnace until a complete melt is achieved.

-

Cooling and Grinding: Allow the molten mass to cool to room temperature. The solidified mass is then ground into a fine powder using an agate mortar and pestle to increase the surface area for subsequent reactions.[3]

-

Leaching and Washing: The ground powder is subjected to a leaching process. While traditional methods often use acid leaching, a more sustainable approach involves washing with water.[3] An optimized washing step can be performed with an aqueous acetic acid solution, which has been shown to reduce water consumption significantly.[3]

-

Complexation: The washed solid is then added to a solution of oxalic acid and ammonium oxalate. The solution is heated and stirred continuously to ensure complete homogenization as the powder is gradually introduced.[3]

-

Crystallization and Recovery: Upon complete dissolution and reaction, the solution is allowed to cool, leading to the crystallization of ammonium this compound. The resulting crystals are then filtered, washed, and dried.

Synthesis from Niobium Hydroxide

This method involves the direct reaction of niobium hydroxide (hydrated niobic acid) with oxalic acid and ammonia (B1221849).[6]

Materials:

-

Niobium hydroxide (Nb(OH)₅)

-

Oxalic acid (H₂C₂O₄·2H₂O)

-

Ammonia solution (e.g., 25% by weight NH₃) or gaseous ammonia

-

Deionized water

Equipment:

-

Reaction vessel (beaker or flask)

-

Stirring plate

-

Filtration apparatus

-

Drying oven

Procedure:

-

Reaction Setup: In a reaction vessel, add niobium hydroxide to deionized water under stirring.

-

Addition of Reagents: Subsequently, add oxalic acid to the suspension. Then, introduce the ammonia solution. The addition of ammonia neutralizes the oxalic acid, causing an exothermic reaction that can warm the mixture to approximately 35-50°C.[6] The reaction can be expedited by heating to a maximum of 80°C.[6]

-

Reaction and Crystallization: Continue stirring the solution. As the reaction proceeds, the niobium hydroxide dissolves to form the ammonium this compound complex. Upon cooling, the desired complex precipitates out of the solution.[6]

-

Filtration and Drying: The precipitate is collected by filtration and then dried at a controlled temperature (e.g., 70°C) to yield the final product.[6]

Quantitative Data

The following tables summarize key quantitative parameters for the synthesis of ammonium this compound.

| Parameter | Value | Reference |

| Niobium Content | 5 - 30% by weight | [5] |

| Molar Ratio (Oxalic Acid:Niobium) | 1:1 to 12:1 (preferably 1:1 to 5:1) | [5] |

| Molar Ratio (Ammonium Salt:Niobium) | 0.3:1 to 2.0:1 | [5] |

| Digestion Temperature | 75 - 120°C (preferably 90 - 110°C) | [5] |

| Process Yield (relative to initial Nb₂O₅) | 90 - 98% | [5] |

| Solubility in Water | 60 - 160 g of Nb per liter of water (at 20-80°C) | [5] |

Table 1: Key Synthesis Parameters and Product Characteristics

| Compound Formula | Crystal Structure | Reference |

| (NH₄)₃[NbO(C₂O₄)₃]·H₂O | Pentagonal bipyramidal coordination of Nb | [4] |

| NH₄[NbO(C₂O₄)₂(H₂O)₂]·3H₂O | Monoclinic | [5] |

Table 2: Common Forms of Ammonium this compound

Process Visualization

The following diagrams illustrate the experimental workflows for the synthesis of ammonium this compound.

Caption: Workflow for ANO synthesis from Nb₂O₅.

Caption: Workflow for ANO synthesis from Nb(OH)₅.

Characterization of Ammonium this compound

To confirm the successful synthesis and purity of the ammonium this compound precursor, a suite of analytical techniques is employed:

-

X-Ray Diffraction (XRD): To identify the crystalline structure of the complex.[3]

-

Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the synthesized crystals.[3]

-

Energy-Dispersive X-ray Spectroscopy (EDS): To determine the elemental composition of the product.[3]

-

Thermogravimetric Analysis (TGA): To study the thermal decomposition behavior and confirm the hydration state of the complex.[3] The decomposition of NH₄[NbO(C₂O₄)₂(H₂O)₂]·3H₂O begins with the loss of water at around 125°C and is complete at 630°C, yielding niobium pentoxide.[7]

Conclusion

The synthesis of ammonium this compound is a critical process for accessing a highly reactive and versatile niobium precursor. The choice of the starting material, either niobium pentoxide or niobic acid, will dictate the specific experimental protocol. By carefully controlling the reaction parameters such as temperature, stoichiometry, and washing procedures, high-purity ammonium this compound can be reliably produced. The detailed methodologies and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in materials science and drug development, enabling the consistent and efficient synthesis of this important compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. WO2006029493A1 - Process of production of ammonium this compound, ammonium this compound and use of the same - Google Patents [patents.google.com]

- 6. EP1770098A1 - Niobium compound - Google Patents [patents.google.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility of Niobium Oxalate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of niobium oxalate (B1200264) in aqueous solutions. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who work with niobium compounds. This document details the solubility of different forms of niobium oxalate, the factors influencing solubility, experimental protocols for its determination, and the chemical species present in solution.

Introduction to this compound

Niobium, a transition metal with the symbol Nb, is gaining attention in various fields, including catalysis and materials science.[1] Niobium(V) oxalate is a common water-soluble precursor used in the synthesis of niobium-containing materials.[2] It typically exists in two common forms: niobium hydrogen oxalate (often referred to simply as this compound) and ammonium (B1175870) this compound. The solubility characteristics of these compounds are critical for their application in solution-based synthesis and processing.

Niobium(V) oxalate is the hydrogen oxalate salt of niobium(V), with the chemical formula Nb(HC₂O₄)₅.[3] The neutral salt has not been prepared.[3] Ammonium this compound, with the formula NH₄[NbO(C₂O₄)₂(H₂O)₂]·nH₂O, is another widely used niobium precursor.[4]

Solubility of this compound

The solubility of this compound in aqueous solutions is dependent on its specific form, the temperature, the pH of the solution, and the presence of other chemical species, notably oxalic acid.

Niobium Hydrogen Oxalate

Niobium hydrogen oxalate exhibits low solubility in pure water.[2] However, its solubility can be significantly enhanced by the addition of oxalic acid to the aqueous solution.[2] This is due to the formation of soluble this compound complex anions. At very high concentrations of oxalic acid, both this compound and oxalic acid may precipitate out of the solution.[2]

Ammonium this compound

Ammonium this compound is considerably more soluble in water than its hydrogen counterpart.[2][5] Its solubility is a direct function of temperature, increasing as the temperature rises.[2][5]

Table 1: Solubility of Ammonium this compound in Water at Various Temperatures

| Temperature (°C) | Solubility (g of Niobium/L of water) |

| 20 | 60 |

| Room Temperature | 45 |

| 70 | 150 |

| 80 | 160 |

The addition of a dilute aqueous solution of oxalic acid (not exceeding 0.2 M) can further increase the solubility of ammonium this compound by 30 to 40% by weight.[5]

Factors Affecting Solubility

Several factors can influence the solubility of this compound in aqueous solutions:

-

Temperature: As demonstrated with ammonium this compound, solubility generally increases with temperature.[2][5]

-

pH: The pH of the solution plays a crucial role in the speciation of this compound complexes in solution, which in turn affects solubility.[4] In solutions with a pH lower than 4.0, ionic species of niobium oxide with two or three oxalate groups are predominant.[4][5] At a pH greater than 5.0, the formation of hydrated Nb₂O₅ can occur, leading to precipitation.[2]

-

Presence of Oxalic Acid: As previously mentioned, the addition of oxalic acid significantly increases the solubility of niobium hydrogen oxalate and can further enhance the solubility of ammonium this compound.[2][5] This is attributed to the common ion effect and the formation of stable, soluble niobium-oxalate complexes.[1]

Experimental Protocols

This section outlines the methodologies for the preparation of this compound solutions and the determination of their solubility.

Preparation of this compound Solutions

A general procedure for preparing a this compound solution involves the reaction of a niobium precursor with an oxalic acid solution.[6]

Materials:

-

Niobium precursor (e.g., niobic acid, niobium pentoxide)

-

Oxalic acid

-

Deionized water

-

Reactor vessel

-

Heating and stirring apparatus

-

Filtration system

Procedure:

-

Prepare an oxalic acid solution with a concentration in the range of 200-1000 g/L in deionized water.[6]

-

Heat the oxalic acid solution to a temperature between 90-110 °C with stirring.[6]

-

Add the niobium precursor to the heated oxalic acid solution. The molar ratio of oxalic acid to niobium should be between 1:1 and 10:1.[6]

-

Maintain the reaction temperature and continue stirring for 10-30 minutes, or until the solution becomes clear, indicating the complete dissolution of the niobium precursor.[6]

-

For the preparation of ammonium this compound, an ammonium salt such as ammonium oxalate can be added to the solution.[7]

-

Cool the resulting solution to induce crystallization of the this compound.[6]

-

Filter the solution to collect the this compound crystals.[6]

-

Dry the crystals at an appropriate temperature (e.g., 150 °C).[6]

Determination of this compound Solubility

This protocol describes a method for determining the solubility of this compound in an aqueous solution at a specific temperature.

Materials:

-

This compound (either hydrogen or ammonium salt)

-

Deionized water (or other solvent system)

-

Constant temperature water bath with shaker

-

Syringe filters (e.g., 0.45 µm)

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or other suitable analytical instrument for niobium quantification.[5]

-

Volumetric flasks and pipettes

Procedure:

-

Equilibration:

-

Add an excess amount of this compound to a known volume of the aqueous solvent in a sealed container.

-

Place the container in a constant temperature shaker bath set to the desired temperature.

-

Allow the solution to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The time required for equilibration should be determined experimentally.

-

-

Sampling:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated (to the experimental temperature) pipette.

-

Immediately filter the withdrawn sample through a syringe filter to remove any suspended solid particles.

-

-

Analysis:

-

Calculation:

-

Calculate the solubility of this compound in the solvent at the specified temperature based on the measured niobium concentration and the dilution factor.

-

Aqueous Speciation of this compound

In aqueous solutions, this compound exists as a mixture of different complex ionic species. The equilibrium between these species is highly dependent on the pH of the solution. Raman spectroscopy is a powerful technique for identifying these species.[2][4]

At low pH (< 3.0), two primary this compound species are believed to exist in equilibrium: one containing two oxalate groups and another containing three oxalate groups.[2] As the pH increases, the species with three oxalate groups can hydrolyze to the species with two oxalate groups.[2]

dot

Caption: Dissolution and speciation of this compound in aqueous solution.

Conclusion

The solubility of this compound in aqueous solutions is a complex phenomenon influenced by several factors, including the form of the oxalate, temperature, pH, and the presence of oxalic acid. Ammonium this compound is significantly more soluble than niobium hydrogen oxalate, with its solubility increasing with temperature. The addition of oxalic acid can enhance the solubility of both forms. Understanding these solubility characteristics and the aqueous speciation of this compound is essential for its effective use in various scientific and industrial applications, particularly in the development of novel materials and pharmaceuticals. The experimental protocols provided in this guide offer a framework for the preparation and solubility determination of this compound solutions, enabling researchers to control and optimize their processes.

References

- 1. scielo.br [scielo.br]

- 2. lehigh.edu [lehigh.edu]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. WO2006029493A1 - Process of production of ammonium this compound, ammonium this compound and use of the same - Google Patents [patents.google.com]

- 5. scielo.org.za [scielo.org.za]

- 6. scholar.ufs.ac.za [scholar.ufs.ac.za]

- 7. CN1935772A - Method for preparing this compound - Google Patents [patents.google.com]

- 8. tsijournals.com [tsijournals.com]

An In-depth Technical Guide on the Thermal Decomposition of Ammonium Niobium Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of ammonium (B1175870) niobium oxalate (B1200264), a critical precursor in the synthesis of various niobium-based materials. Understanding its decomposition behavior is paramount for controlling the physicochemical properties of the resulting niobium oxides, which have widespread applications in catalysis, electronic ceramics, and biomedical devices.

Introduction

Ammonium niobium oxalate, with the common molecular formula (NH₄)₃NbO(C₂O₄)₃·H₂O or NH₄(NbO(C₂O₄)₂(H₂O)₂)·(H₂O)₃, is a water-soluble, stable, and cost-effective precursor for producing high-purity niobium pentoxide (Nb₂O₅).[1][2] The thermal treatment of this complex compound initiates a series of decomposition steps involving dehydration, deammoniation, and the breakdown of oxalate ligands, ultimately yielding niobium oxide. The pathway of this decomposition significantly influences the crystallinity, particle morphology, and surface area of the final oxide product.

Experimental Protocols

The study of the thermal decomposition of ammonium this compound typically involves a suite of analytical techniques to elucidate the various stages of the process.

2.1 Precursor Synthesis

A common method for synthesizing ammonium this compound involves the following steps:

-

Fusion and Leaching: Niobium pentoxide (Nb₂O₅) is fused with a fluxing agent like potassium bisulfate (KHSO₄) to lower its melting point. The resulting melt is then cooled, crushed, and leached with water or a dilute acid to remove impurities.[2][3]

-

Complexation: The hydrated niobium oxide obtained is then dissolved in an aqueous solution containing oxalic acid and ammonium oxalate.[2][3] The solution is slowly evaporated to precipitate the ammonium this compound complex.

-

Drying: The precipitate is filtered, washed, and dried at a relatively low temperature (e.g., 70°C) to yield the final crystalline product.[3]

2.2 Thermal Analysis

Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) are pivotal in determining the temperature ranges and energetics of the decomposition stages.

-

TGA/DTG: A sample is heated at a constant rate in a controlled atmosphere (e.g., air or argon), and the mass loss is continuously monitored. The derivative of the TGA curve (DTG) highlights the temperatures at which the rate of mass loss is maximal.[4]

-

DTA/DSC: These techniques measure the temperature difference between the sample and a reference material or the heat flow to or from the sample as it is heated. This provides information on whether the decomposition steps are endothermic or exothermic.[4]

2.3 Evolved Gas Analysis (EGA)

Mass spectrometry or Fourier-transform infrared spectroscopy (FTIR) coupled with the thermal analysis instrument can identify the gaseous species evolved during decomposition, such as water vapor, ammonia (B1221849), carbon monoxide, and carbon dioxide.

2.4 Structural and Morphological Characterization

-

X-ray Diffraction (XRD): XRD is used to identify the crystalline phases of the initial complex and the solid products formed at different decomposition temperatures.[5]

-

Infrared Spectroscopy (IR): IR spectroscopy helps in tracking the disappearance of functional groups associated with the oxalate and ammonium ions and the formation of Nb-O bonds.[3]

-

Scanning Electron Microscopy (SEM): SEM provides insights into the morphology and particle size of the material at various stages of decomposition.[2]

Thermal Decomposition Pathway

The thermal decomposition of ammonium this compound is a multi-step process. While the exact temperatures can vary depending on factors like heating rate and atmosphere, the general sequence of events is consistent across several studies. The decomposition generally occurs in three to four main stages.[5][6]

Stage 1: Dehydration The initial mass loss, typically occurring below 150°C, is attributed to the removal of hydration water molecules.[1][2]

Stage 2: Partial Decomposition In the temperature range of approximately 180°C to 330°C, a significant mass loss occurs. This stage involves the release of ammonia (NH₃) from the decomposition of ammonium ions and the initial breakdown of the oxalate ligands, evolving carbon monoxide (CO) and carbon dioxide (CO₂).[1][5] The solid intermediate is often an amorphous niobic acid (Nb₂O₅·nH₂O).[1]

Stage 3: Final Decomposition and Crystallization Above 330°C, the remaining oxalate residues decompose. An exothermic peak observed around 600°C in DTA is often associated with the crystallization of the amorphous intermediate into a crystalline phase of niobium pentoxide.[3][5] The initial crystalline form is typically the orthorhombic phase of Nb₂O₅.[5]

Stage 4: Phase Transformation At higher temperatures, typically between 700°C and 950°C, a phase transformation from the orthorhombic to the more stable monoclinic structure of Nb₂O₅ can occur.[3][5]

Quantitative Data

The following tables summarize the quantitative data on the thermal decomposition of ammonium this compound from various sources.

Table 1: Thermal Decomposition Stages in Air

| Stage | Temperature Range (°C) | Mass Loss (%) | Evolved Species | Solid Product | Reference |

| 1 | 30 - 145 | 21.59 | H₂O | Anhydrous Complex | [1] |

| 2 | 145 - 330 | 38.81 | NH₃, CO, CO₂ | Amorphous Nb₂O₅·H₂O | [1] |

| 3 | ~560 | 4.98 | Adsorbed CO₂ | Anhydrous Nb₂O₅ | [1] |

Table 2: Thermal Decomposition Stages in Argon

| Stage | Temperature Range (°C) | Event | Reference |

| 1 | 98 - 145 | Evaporation of humidity | [5] |

| 2 | 180 - 220 | Release of NH₃ and CO₂ | [5] |

| 3 | 170 - 300 | Stepwise release of oxalate ions as CO and CO₂ | [3] |

| 4 | ~600 | Crystallization to orthorhombic Nb₂O₅ | [5] |

| 5 | 700 - 950 | Transformation to monoclinic Nb₂O₅ | [5] |

Visualizations

5.1 Experimental Workflow

Caption: Experimental workflow for the synthesis and analysis of ammonium this compound decomposition.

5.2 Thermal Decomposition Pathway

References

Unraveling the Crystalline Architecture of Ammonium Niobium Oxalate Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure of ammonium (B1175870) niobium oxalate (B1200264) hydrate (B1144303), a compound of significant interest in materials science and catalysis. This document summarizes key crystallographic data, details experimental protocols for its synthesis and characterization, and visualizes the procedural workflows for clarity and reproducibility.

Introduction

Ammonium niobium oxalate hydrate is a versatile precursor for the synthesis of various niobium-based materials, including catalysts, advanced ceramics, and electronic components. Its utility stems from its water solubility, high reactivity, and relatively low toxicity. Understanding its crystal structure is paramount for controlling the properties of the final materials. This guide focuses on the different crystalline forms of ammonium this compound hydrate, providing a consolidated resource for researchers in the field.

Crystal Structure and Quantitative Data

Ammonium this compound hydrate exists in several crystalline forms, with the specific structure depending on the stoichiometry and crystallization conditions. The most well-characterized phases are detailed below.

Ammonium Tris(oxalato)oxoniobate(V) Monohydrate - (NH₄)₃NbO(C₂O₄)₃·H₂O

The structure of this complex was first determined by Mathern, Weiss, and Rohmer in 1969. The niobium atom is seven-coordinated, forming a pentagonal bipyramidal geometry with three bidentate oxalate groups and one oxygen atom.[1][2]

Ammonium Diaquadioxalateoxoniobate(V) Dihydrate and Trihydrate

Several hydrated forms of ammonium diaquadioxalateoxoniobate(V) have been identified, with the dihydrate and trihydrate being prominent.

-

Monoclinic Trihydrate (NH₄[NbO(C₂O₄)₂(H₂O)₂]·3H₂O): The Joint Committee on Powder Diffraction Standards (JCPDS) card 83-1993 describes a monoclinic crystal structure for this compound.[3][4]

-

Dihydrate (NH₄[NbO(C₂O₄)₂(H₂O)₂]·2H₂O): The crystal structure of the dihydrate was detailed by Svensson et al. in 1993.[4]

A study by Papulovskiy et al. investigated the transformation of a mixture of the trihydrate (Phase I) and dihydrate (Phase II) upon mild heating into a new orthorhombic phase, catena-NH₄[NbO₂/₂(C₂O₄)₂(H₂O)] (Phase III), which has a polymeric chain structure.

Table 1: Summary of Crystallographic Data for Ammonium this compound Hydrate Phases

| Compound Formula | Common Name/Phase | Crystal System | Space Group | Lattice Parameters | Reference |

| (NH₄)₃NbO(C₂O₄)₃·H₂O | - | - | - | - | Mathern et al., 1969[1][2] |

| NH₄[NbO(C₂O₄)₂(H₂O)₂]·3H₂O | Trihydrate | Monoclinic | - | - | JCPDS 83-1993[3][4] |

| NH₄[NbO(C₂O₄)₂(H₂O)₂]·2H₂O | Dihydrate | - | - | - | Svensson et al., 1993[4] |

| catena-NH₄[NbO₂/₂(C₂O₄)₂(H₂O)] | Phase III | Orthorhombic | - | - | Papulovskiy et al. |

Note: Detailed lattice parameters and space groups require access to the original publications or crystallographic databases.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of ammonium this compound hydrate, compiled from various research sources.

Synthesis of Ammonium this compound Hydrate

A general and adaptable synthesis procedure is outlined below. The specific crystalline phase obtained can be influenced by the stoichiometry of the reactants and the crystallization conditions.

3.1.1. Materials and Reagents

-

Niobium pentoxide (Nb₂O₅) or Hydrated Niobium Oxide

-

Potassium bisulfate (KHSO₄) (as a fluxing agent)

-

Oxalic acid (H₂C₂O₄)

-

Ammonium oxalate ((NH₄)₂C₂O₄)

-

Deionized water

-

Acetic acid (CH₃COOH) (for washing)

3.1.2. Synthesis Procedure

-

Fusion: Niobium pentoxide is mixed with potassium bisulfate in a platinum crucible and heated until a complete melt is formed. This step lowers the processing temperature required to bring the refractory Nb₂O₅ into a reactive state.[5]

-

Leaching and Washing: The cooled melt is ground into a fine powder and then leached with water. The resulting hydrated niobium oxide is thoroughly washed with a dilute acetic acid solution and deionized water to remove impurities.[5]

-

Complexation and Crystallization: The washed hydrated niobium oxide is added to a heated aqueous solution containing a specific stoichiometric ratio of oxalic acid and ammonium oxalate. The solution is stirred continuously to ensure complete reaction and homogenization.[5]

-

Isolation and Drying: The solution is then cooled to induce crystallization of the ammonium this compound hydrate. The resulting crystals are collected by filtration, washed, and dried under controlled conditions (e.g., at 70°C).[5]

Characterization Methods

The synthesized ammonium this compound hydrate is typically characterized using a suite of analytical techniques to confirm its crystal structure, morphology, elemental composition, and thermal stability.

3.2.1. X-ray Diffraction (XRD)

XRD is the primary technique for identifying the crystalline phase and determining the crystal structure.

-

Instrumentation: A powder X-ray diffractometer with Cu Kα radiation (λ = 1.54 Å) is commonly used.

-

Sample Preparation: A finely ground powder of the sample is mounted on a sample holder.

-

Data Collection: The diffraction pattern is typically collected over a 2θ range of 10-70° with a specific step size and scan speed.

-

Data Analysis: The obtained diffraction peaks are compared with standard patterns from databases such as the JCPDS/ICSD to identify the crystalline phase. For detailed structural analysis, Rietveld refinement can be performed.

3.2.2. Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to study the thermal decomposition behavior of the compound.

-

Instrumentation: A simultaneous TGA/DSC analyzer.

-

Experimental Conditions: A known weight of the sample is heated in a controlled atmosphere (e.g., argon or air) at a constant heating rate (e.g., 5 or 10 °C/min).

-

Data Analysis: The TGA curve provides information on mass loss as a function of temperature, indicating dehydration and decomposition steps. The DSC curve shows endothermic or exothermic events associated with these processes.

Table 2: Thermal Decomposition Stages of Ammonium this compound Hydrate

| Temperature Range (°C) | Mass Loss (%) | Associated Event | Gaseous Products Evolved | Reference |

| 72 - 138 | 4.4 | Dehydration (loss of hydration water) | H₂O | [5] |

| 138 - 188 | 10.4 | Decomposition of coordination water | H₂O | [5] |

| 188 - 207 | 8.2 | Decomposition of ammonium ion | NH₃ | [5] |

| 240 - 300 | - | Decomposition of oxalate and remaining ammonium | NH₃, CO₂, CO, H₂O | [1] |

| ~600 | - | Crystallization of amorphous residue | - | [1] |

Note: The exact temperatures and mass losses can vary depending on the specific crystalline form and experimental conditions.

Conclusion

This technical guide has provided a detailed overview of the crystal structure, synthesis, and characterization of ammonium this compound hydrate. By consolidating quantitative data and experimental protocols, this document serves as a valuable resource for researchers and professionals working with niobium-based materials. A thorough understanding of the crystallography of this precursor is essential for the rational design and synthesis of materials with tailored properties for a wide range of applications. Further research to fully elucidate the crystallographic details of all known phases will continue to advance the field.

References

- 1. scielo.br [scielo.br]

- 2. The crystal structures of ammonium oxotrioxalatoniobate monohydrate and ammonium diperoxodioxalatoniobate monohydrate - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. WO2006029493A1 - Process of production of ammonium this compound, ammonium this compound and use of the same - Google Patents [patents.google.com]

- 5. scielo.br [scielo.br]

Ammonium Niobium Oxalate Complex: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ammonium (B1175870) niobium oxalate (B1200264) (ANO) complex, a versatile precursor material with significant applications in materials science, catalysis, and potentially in drug delivery systems. This document outlines its molecular structure, synthesis protocols, and key characterization data, tailored for a scientific audience.

Molecular Formula and Structure

The ammonium niobium oxalate complex is not a single, invariant compound but rather a family of related structures. The specific molecular formula can differ based on the synthesis conditions, leading to variations in the number of oxalate ligands, coordinated water molecules, and water of hydration. Several reported formulations are summarized in the table below.

The central niobium atom in these complexes is typically in the +5 oxidation state.[1] X-ray diffraction studies have revealed a common coordination geometry for the niobium atom: a pentagonal bipyramidal structure. In a frequently cited example, NH₄[NbO(C₂O₄)₂(H₂O)₂]·(H₂O)n, the niobium atom is coordinated by two bidentate oxalate groups, two water molecules, and one oxygen atom, forming a pentagonal bipyramidal shape with a terminal Nb=O double bond.[2] The ammonium ion (NH₄⁺) is situated in the crystal lattice, surrounded by oxygen atoms from the oxalate groups and the niobyl radical.[2]

Table 1: Reported Molecular Formulas of Ammonium this compound Complexes

| Molecular Formula | Context/Reference |

| (NH₄)₃[NbO(C₂O₄)₃]·H₂O | Described as monohydrated ammonium oxotris(oxalato)niobate, used in the synthesis of niobium carbide.[3][4] |

| NH₄[NbO(C₂O₄)₂(H₂O)₂]·nH₂O | A common formulation where n can be 2 or 3.[2][5] The crystal structure has been studied in detail for this form.[2] |

| C₂H₅NNbO₄ | A simplified molecular formula.[6][7] |

| C₄H₄NNbO₉ · xH₂O | Another representation for ammonium niobate(V) oxalate hydrate (B1144303).[8] |

| (NH₄)(NbO(C₂O₄)(H₂O)ᵧ)·XH₂O | A general formula from a study focused on optimizing its synthesis.[1] |

Physicochemical Properties and Characterization

Ammonium this compound is a white, crystalline solid with a monoclinic crystal structure.[2] It is known for its stability in air at room temperature and its solubility in water.[2] Its solubility is temperature-dependent, ranging from 60 to 160 grams of niobium per liter of water at temperatures from 20 to 80 °C.[2]

Table 2: Key Physicochemical and Thermal Properties

| Property | Value/Observation |

| Appearance | White powder/solid.[2][8] |

| Crystal Structure | Monoclinic.[2] |

| Melting Point | 122 °C (decomposes).[6][8] |

| Thermal Decomposition | Starts to lose water at 125 °C and fully decomposes to niobium pentoxide (Nb₂O₅) at 630 °C.[5] For (NH₄)₃NbO(C₂O₄)₃·H₂O, decomposition occurs in stages, releasing NH₃ and CO₂ between 180-220 °C.[4] |

| Niobium Content | Can range from 5% to 30% by weight.[2] |

Experimental Protocols

The synthesis of ammonium this compound typically involves the reaction of a niobium precursor, such as niobium pentoxide (Nb₂O₅) or hydrated niobium oxide, with oxalic acid and an ammonium salt.

A. General Synthesis Workflow

Caption: General workflow for the synthesis of ammonium this compound.

B. Detailed Synthesis Protocol (Example)

This protocol is a composite of methodologies described in the literature.[1][2]

-

Fusion: Niobium pentoxide (Nb₂O₅) is mixed with a fluxing agent like potassium bisulfate (KHSO₄) to lower the fusion temperature.[1] The mixture is heated until a melt is formed.

-

Leaching and Precipitation: The fused mass is cooled and then leached with water to dissolve the niobium salts. The pH is adjusted to precipitate hydrated niobium oxide.

-

Complexation: The hydrated niobium oxide is washed and then dissolved in an aqueous solution of oxalic acid. An ammonium salt, such as ammonium hydroxide, is then added. The mass ratios of oxalic acid to niobium and ammonium salt to niobium are critical and typically range from 1-12 and 0.3-2.0, respectively.[2]

-

Digestion: The mixture is heated to facilitate the formation of the ammonium this compound complex in solution.[2]

-

Crystallization: The solution is cooled to induce crystallization and precipitation of the ammonium this compound.[2]

-

Filtration and Drying: The resulting white crystals are filtered from the solution and dried, for instance, with compressed air or in a low-temperature oven.[2]

C. Characterization Techniques

A multi-technique approach is essential for the thorough characterization of the synthesized complex.

Caption: Standard workflow for the characterization of ammonium this compound.

-

X-Ray Diffraction (XRD): Confirms the crystalline structure and phase purity of the complex.[1][4]

-

Scanning Electron Microscopy (SEM): Visualizes the particle morphology and size distribution.[1]

-

Energy-Dispersive X-ray Spectroscopy (EDS): Determines the elemental composition of the material.[1]

-

Thermogravimetric Analysis (TGA): Investigates the thermal stability and decomposition behavior of the complex.[1][4]

-

Infrared (IR) Spectroscopy: Identifies the functional groups present, such as the niobyl group (Nb=O) and coordinated oxalate ligands.[4][9]

Applications in Research and Development

Ammonium this compound is a valuable precursor for a variety of advanced materials and has shown promise as a catalyst.

-

Precursor for Niobium-Based Materials: It is widely used in the synthesis of niobium oxides (Nb₂O₅), niobium carbides (NbC), and other niobates.[1][3][5] The thermal decomposition of the complex provides a route to these materials with controlled properties.

-

Catalysis: Ammonium this compound acts as an efficient, low-toxicity, and water-soluble Lewis acid catalyst in various organic reactions, such as the Paal-Knorr synthesis of pyrroles.[10][11]

-

Nanotechnology and Drug Delivery: The compound is employed in the synthesis of niobium-based nanoparticles.[12] These nanoparticles are being explored for applications in drug delivery and targeted therapies, leveraging the biocompatibility of niobium.[12]

-

Electronics and Materials Science: It serves as a precursor in the production of high-performance electronic components like capacitors and piezoelectric devices, as well as in the development of new materials with unique properties such as superconductors.[12]

Logical Relationships of Ammonium this compound Species

The different forms of ammonium this compound can be seen as existing in equilibrium or being interconvertible depending on the conditions.

Caption: Logical relationships between different forms of ammonium this compound.

This diagram illustrates that the specific complex formed is dependent on the reaction stoichiometry. Upon dissolution in water, these complexes can hydrolyze to form other aqueous species.[9]

References

- 1. scielo.br [scielo.br]

- 2. WO2006029493A1 - Process of production of ammonium this compound, ammonium this compound and use of the same - Google Patents [patents.google.com]

- 3. Synthesis of Niobium Carbide from Ammonium Niobium (V) Oxalate Precursor at Low Temperature in Rotating Cylinder Reactor | Scientific.Net [scientific.net]

- 4. scielo.br [scielo.br]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. chembk.com [chembk.com]

- 7. Ammonium niobate(V) oxalate hydrate | C2H5NNbO4 | CID 87087637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. americanelements.com [americanelements.com]

- 9. researchgate.net [researchgate.net]

- 10. Ammonium this compound (ANO) as an efficient catalyst in the Paal–Knorr synthesis of N-substituted pyrroles - RSC Sustainability (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. chemimpex.com [chemimpex.com]

Stability of Niobium Oxalate Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of niobium oxalate (B1200264) solutions over time. Understanding the factors that influence the integrity of these solutions is critical for their successful application in research, catalysis, materials science, and pharmaceutical development. This document outlines the key factors affecting stability, provides detailed experimental protocols for stability assessment, and presents a model for the degradation pathway of niobium oxalate in aqueous solutions.

Introduction to this compound Solutions

This compound solutions, particularly those containing ammonium (B1175870) this compound, are valued for their water solubility and serve as versatile precursors for the synthesis of niobium-based materials.[1][2] Ammonium this compound is recognized for its high reactivity, stability under ambient conditions in its solid form, low cost, and relatively low toxicity.[1] However, the stability of its aqueous solutions is a more complex issue, heavily influenced by a range of physicochemical parameters.

The dominant species in these solutions is typically a complex anion where niobium is coordinated by oxalate and water ligands, such as [NbO(C₂O₄)₂(H₂O)₂]⁻.[3][4] The equilibrium between different this compound species is dynamic and crucial to maintaining a stable, clear solution.

Factors Influencing the Stability of this compound Solutions

The stability of this compound solutions is not absolute and is influenced by several key factors. A summary of these factors is presented in Table 1.

Table 1: Key Factors Affecting the Stability of this compound Solutions

| Factor | Effect on Stability |

| pH | This is the most critical factor. Solutions are generally stable in the acidic pH range of 0.2 to 4.0.[5] Above pH 4, hydrolysis and polymerization of this compound ions occur, leading to the formation and precipitation of hydrated niobium pentoxide (Nb₂O₅·nH₂O).[5][6] |

| Concentration of Oxalic Acid | The solubility of this compound is significantly increased by the addition of oxalic acid.[6] An excess of oxalate ions helps to maintain the stability of the this compound complexes in solution. However, at very high concentrations of oxalic acid, both this compound and oxalic acid may precipitate.[6] |

| Presence of Ammonium Salts | The addition of ammonium salts, such as ammonium oxalate, can help prevent the polymerization of the this compound complex upon aging.[5] |

| Temperature | While specific long-term data at various temperatures is limited, the preparation of these solutions often involves heating to facilitate dissolution.[1][7] For long-term storage, it is generally advisable to store solutions at controlled room temperature or cooler to minimize the rate of any potential degradation reactions. |

| Light Exposure | Prolonged exposure to light should be avoided as it may induce photochemical reactions, although specific studies on the photodegradation of this compound solutions are not widely available. |

Niobium Speciation and Degradation Pathway

The chemical species present in a this compound solution and their transformation over time are central to understanding its stability.

pH-Dependent Speciation of this compound

The equilibrium between different this compound complexes in an aqueous solution is highly dependent on the pH. Raman spectroscopy studies have shown that different ionic species exist at varying pH levels.[6]

Caption: pH-dependent equilibrium of this compound species in aqueous solution.

Degradation Pathway via Hydrolysis and Polymerization

The primary degradation pathway for this compound solutions, particularly at elevated pH, is through hydrolysis and subsequent polymerization to form insoluble hydrated niobium pentoxide.

Caption: Hydrolysis and polymerization pathway leading to precipitation.

Quantitative Stability Data

While the qualitative factors affecting stability are well-documented, there is a notable lack of publicly available, long-term quantitative stability data for this compound solutions. Studies detailing the change in niobium concentration, pH, or time to precipitation under various storage conditions (e.g., temperature, light exposure) over extended periods (weeks to months) are not prevalent in the literature. Researchers are encouraged to perform their own stability studies based on the intended application and storage conditions.

Experimental Protocols for Stability Assessment

The following protocols are recommended for researchers aiming to assess the stability of their this compound solutions.

Preparation of a Stock this compound Solution

A common method for preparing a stable stock solution of ammonium this compound is as follows:

-

Dissolution of Niobium Precursor: Dissolve a niobium precursor, such as niobium pentoxide (Nb₂O₅) or hydrated niobic acid, in a heated aqueous solution of oxalic acid.[1][7] The molar ratio of oxalic acid to niobium should be in the range of 1-10 to 1.[8]

-

Addition of Ammonium Salt: To enhance stability, an ammonium salt like ammonium oxalate can be added to the solution.[9]

-

Temperature Control: The reaction is typically carried out at an elevated temperature (e.g., 90-110 °C) to ensure complete dissolution.[8]

-

Cooling and Crystallization: The solution is then cooled to room temperature or below to induce crystallization of the this compound complex.[8]

-

Filtration and Drying: The resulting crystals are filtered and dried to yield solid ammonium this compound, which can then be used to prepare aqueous solutions of a desired concentration.

Protocol for a Long-Term Stability Study

This protocol outlines a systematic approach to evaluating the stability of a prepared this compound solution over time.

Table 2: Experimental Protocol for Long-Term Stability Study of this compound Solution

| Parameter | Methodology |

| Objective | To assess the change in physicochemical properties of a this compound solution over a defined period under specified storage conditions. |

| Materials | - Prepared this compound solution of known concentration.- pH meter.- UV-Vis spectrophotometer or ICP-OES/MS for concentration analysis.- Raman spectrometer.- Temperature and humidity controlled storage chambers.- Light-protective and transparent storage containers. |

| Experimental Setup | 1. Aliquot the this compound solution into multiple transparent and amber (light-protected) containers.2. Store the containers under different conditions: - Refrigerated (2-8 °C) - Controlled Room Temperature (e.g., 25 °C / 60% RH) - Accelerated Conditions (e.g., 40 °C / 75% RH) |

| Time Points for Analysis | Initial (T=0), 1 week, 2 weeks, 1 month, 3 months, 6 months, and 12 months. |

| Analytical Procedures | At each time point, withdraw a sample from each storage condition and perform the following analyses:1. Visual Inspection: Observe for any changes in color, clarity, or the formation of precipitate.2. pH Measurement: Record the pH of the solution.3. Niobium Concentration: Determine the concentration of niobium using a validated analytical method such as ICP-OES, ICP-MS, or a colorimetric method.[10][11]4. UV-Vis Spectroscopy: Scan the solution to check for any changes in the absorbance spectrum, which might indicate changes in speciation.5. Raman Spectroscopy: Analyze the solution to monitor the vibrational bands characteristic of the niobium-oxalate complexes and identify any formation of hydrated niobium oxide.[6] |

| Data Analysis | Plot the measured parameters (pH, concentration) as a function of time for each storage condition. Determine the rate of degradation, if any, and establish a shelf-life based on predefined acceptance criteria (e.g., ±10% change in concentration). |

The workflow for this stability study can be visualized as follows:

Caption: A typical workflow for conducting a long-term stability study.

Recommendations for Storage and Handling

Based on the available data, the following recommendations are provided for the storage and handling of this compound solutions to maximize their shelf-life:

-

Maintain an Acidic pH: Ensure the pH of the solution is maintained below 4.0. If necessary, the solution can be stabilized with a small amount of oxalic acid.

-

Store in a Cool, Dark Place: To minimize potential thermal and photodegradation, store solutions in a refrigerator or a cool, dark location. Use amber or opaque containers to protect from light.

-

Use High-Purity Reagents: Prepare solutions using high-purity niobium precursors, oxalic acid, and deionized water to avoid impurities that could catalyze degradation.

-

Monitor Regularly: For critical applications, it is advisable to periodically check the clarity and pH of the solution, especially if it has been stored for an extended period.

By adhering to these guidelines and conducting appropriate stability studies, researchers, scientists, and drug development professionals can ensure the reliability and consistency of their this compound solutions.

References

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. WO2006029493A1 - Process of production of ammonium this compound, ammonium this compound and use of the same - Google Patents [patents.google.com]

- 6. lehigh.edu [lehigh.edu]

- 7. scielo.br [scielo.br]

- 8. CN1935772A - Method for preparing this compound - Google Patents [patents.google.com]

- 9. scielo.br [scielo.br]

- 10. scielo.org.za [scielo.org.za]

- 11. tsijournals.com [tsijournals.com]

The Role of Oxalic Acid in the Dissolution of Niobium Pentoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of oxalic acid in the dissolution of niobium pentoxide (Nb₂O₅). Given the inert nature of niobium pentoxide, direct dissolution is often challenging. Oxalic acid serves as a powerful chelating agent, facilitating the breakdown of the oxide and the formation of stable, water-soluble niobium oxalate (B1200264) complexes. This process is fundamental in various applications, including catalyst synthesis, advanced materials development, and the preparation of niobium precursors for pharmaceutical research.

The Chemical Mechanism of Dissolution: Complex Formation

Niobium pentoxide's low solubility in most aqueous solutions necessitates the use of strong complexing agents for its dissolution.[1] Oxalic acid (H₂C₂O₄) has proven to be an effective and environmentally benign alternative to more hazardous reagents like hydrofluoric acid.[2][3] The dissolution process is not a simple acid-base reaction but rather a complexation reaction where the oxalate ion (C₂O₄²⁻) acts as a bidentate ligand, binding to the niobium(V) center.[2]

The direct dissolution of Nb₂O₅ in oxalic acid can be slow. Therefore, a common industrial and laboratory practice involves an initial fusion step. Niobium pentoxide is often fused with potassium bisulfate (KHSO₄) to create a more reactive intermediate.[1][4] This fused product is then readily dissolved in an aqueous solution of oxalic acid.

Upon dissolution, a variety of water-soluble niobium oxalate complex anions can be formed. The specific nature of these complexes is highly dependent on the pH of the solution and the concentration of oxalic acid.[5][6] The predominant species identified in acidic solutions include:

-

Diaquabis(oxalato)oxoniobate(V): [NbO(C₂O₄)₂(H₂O)₂]⁻[1]

-

Tris(oxalato)oxoniobate(V): [NbO(C₂O₄)₃]³⁻[1]

The equilibrium between these species is a critical factor in maintaining niobium in the solution phase.[5]

Quantitative Data on this compound Solubility

| Compound | Temperature (°C) | Solubility (g Nb/L) | Reference |

| Ammonium (B1175870) this compound | 20 | 52 | [7] |

| Ammonium this compound | 50 | 114.8 | [7] |

Experimental Protocols

The following are detailed methodologies for the preparation of soluble this compound precursors from niobium pentoxide.

Synthesis of Ammonium this compound via Fusion Method

This protocol is adapted from procedures described in the synthesis of this compound precursors.[2][4]

Materials:

-

Niobium Pentoxide (Nb₂O₅)

-

Potassium Bisulfate (KHSO₄)

-

Oxalic Acid (H₂C₂O₄)

-

Ammonium Oxalate ((NH₄)₂C₂O₄)

-

Deionized Water

-

Platinum crucible

-

Bunsen burner or furnace

-

Agate mortar and pestle

-

Beakers and other standard laboratory glassware

-

Heating and stirring plate

-

Filtration apparatus

Procedure:

-

Fusion: Mix niobium pentoxide and potassium bisulfate in a 1:7 weight ratio in a platinum crucible. Heat the mixture until it melts completely.

-

Cooling and Grinding: Allow the melt to cool to room temperature. The resulting solid mass is then crushed into a fine powder using an agate mortar and pestle.

-

Leaching: Transfer the fine powder to a beaker and wash with hot deionized water to remove excess salts.

-

Complexation: To the washed solid, add a solution of oxalic acid and ammonium oxalate (a 1:1 molar ratio is often used). Heat the mixture gently with constant stirring. The solid will gradually dissolve as the this compound complex forms.

-

Crystallization: Slowly evaporate the solution to induce crystallization of the ammonium this compound complex.

-

Isolation and Drying: The precipitated crystals are collected by filtration, washed with a small amount of cold deionized water, and then dried in an oven at a controlled temperature (typically around 70-80°C).[7]

Direct Synthesis of Ammonium this compound from Niobium Hydroxide (B78521)

This method utilizes niobium hydroxide, a more reactive precursor than the pentoxide.[7]

Materials:

-

Niobium Hydroxide (Nb(OH)₅)

-

Oxalic Acid (H₂C₂O₄)

-

Aqueous Ammonia (B1221849) (NH₄OH)

-

Deionized Water

-

Reaction vessel with stirring and temperature control

Procedure:

-

Dissolution: In a reaction vessel, add niobium hydroxide and oxalic acid to deionized water with continuous stirring. The molar ratio of niobium to oxalic acid is typically around 1:2.8.[7]

-

Neutralization and Heating: Slowly add aqueous ammonia to the solution. The neutralization reaction is exothermic and will cause the temperature to rise to approximately 35-50°C.[7] The reaction can be further heated to around 60°C to ensure complete reaction.[7]

-

Cooling and Precipitation: After the reaction is complete, cool the solution to room temperature (around 23-24°C). The ammonium this compound complex will precipitate out of the solution.[7]

-

Filtration and Drying: Filter the precipitate and dry it in an oven at a temperature below 80°C (e.g., 70°C for 20-24 hours).[7]

Visualizing the Process and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflow and the proposed chemical pathway for the dissolution of niobium pentoxide.

Caption: Experimental workflow for dissolving Nb₂O₅ using a fusion-oxalic acid method.

Caption: Proposed chemical pathway for this compound complex formation.

Conclusion

The dissolution of niobium pentoxide, a critical step in the utilization of this important material, is effectively achieved through the complexing action of oxalic acid. While direct dissolution can be challenging, methods involving an initial fusion step provide a reliable route to forming soluble this compound complexes. The understanding and control of reaction parameters, particularly pH and reactant concentrations, are essential for optimizing the dissolution process and for the successful synthesis of high-purity niobium precursors for a wide range of scientific and industrial applications. Further research into the direct dissolution kinetics of niobium pentoxide in oxalic acid could provide valuable insights for process optimization.

References

Hydrolysis of niobium oxalate in aqueous media.

An In-depth Technical Guide to the Hydrolysis of Niobium Oxalate (B1200264) in Aqueous Media

Introduction

Niobium oxalate, particularly in its ammonium (B1175870) salt form, is a crucial and versatile water-soluble coordination compound. It serves as a primary precursor in the synthesis of advanced niobium-based materials, including catalysts, special alloys, and electro-electronic components.[1][2][3] The utility of this compound stems from its solubility in aqueous solutions, which allows for the homogeneous incorporation of niobium into various matrices via methods like impregnation, precipitation, and sol-gel synthesis.[1]

The conversion of the soluble this compound complex into solid niobium pentoxide (Nb₂O₅) is typically achieved through controlled hydrolysis. This process is highly dependent on the solution's pH, which governs the speciation of the niobium complexes and the subsequent precipitation of hydrated niobium oxide (Nb₂O₅·nH₂O).[4][5] A thorough understanding of the hydrolysis mechanism is therefore paramount for researchers, scientists, and drug development professionals to control the purity, morphology, and physicochemical properties of the final niobium-containing materials. This guide provides a detailed overview of the aqueous chemistry of this compound, focusing on the hydrolysis process, relevant quantitative data, and established experimental protocols.

Aqueous Speciation of this compound

In aqueous solutions, niobium(V) forms stable complexes with oxalate ions. The exact nature of these species is a function of pH and the concentration of oxalic acid.[4] The most commonly cited species are the dioxalato and trioxalato complexes, where the niobium atom is typically heptacoordinated in a distorted pentagonal bipyramidal geometry.[2][6]

At a pH below 4.0, niobium exists predominantly as stable anionic complexes such as [NbO(C₂O₄)₂(H₂O)₂]⁻ and [NbO(C₂O₄)₃]³⁻.[5][7] These species are stable against immediate hydrolysis and precipitation. As the pH of the solution is increased by the addition of a base like ammonium hydroxide (B78521), the oxalate ligands begin to be replaced by hydroxyl groups. This initiates the hydrolysis process. At a pH above 5.0, the equilibrium shifts significantly, leading to the polymerization of the partially hydrolyzed species and the subsequent precipitation of hydrated niobium pentoxide.[4][5]

Caption: Logical flow of this compound speciation as a function of aqueous solution pH.

The Hydrolysis and Precipitation Pathway

The hydrolysis of this compound is not a simple one-step reaction but a sequence of ligand exchange and polymerization events. The overall process can be described as follows:

-

Ligand Exchange: As the concentration of hydroxide ions (OH⁻) increases with pH, they compete with and replace the bidentate oxalate ligands coordinated to the niobium center.[4] This results in the formation of mixed oxalate-hydroxyl complexes.

-

Polymerization: These intermediate hydroxylated species are less stable and tend to undergo condensation reactions. This involves the formation of Nb-O-Nb bridges, leading to the growth of polynuclear niobium oxide clusters.

-

Precipitation: As the clusters grow in size, their solubility in the aqueous medium decreases, culminating in the precipitation of amorphous, hydrated niobium pentoxide (Nb₂O₅·nH₂O).[7] This precipitate is often referred to as niobic acid.

Neutralization of the this compound solution to a pH of 7-8 is highly effective for achieving complete decomposition of the complexes and precipitating the hydrated oxide with yields exceeding 99.9%.[7]

Caption: Generalized pathway for the hydrolysis and precipitation of niobium oxide from an oxalate precursor.

Quantitative Data Summary

The behavior of this compound in aqueous media is best understood through quantitative data relating process parameters to outcomes. The following tables summarize key data from the literature.

Table 1: Influence of pH on this compound Speciation and Hydrolysis

| pH Range | Dominant Niobium Species / State | Key Observations & Characteristics | Characteristic Raman Bands (cm⁻¹) |

| < 3.0 | [NbO(C₂O₄)₂(H₂O)₂]⁻, [NbO(C₂O₄)₃]³⁻ | Stable aqueous solution of this compound complexes.[4][5] | ~910 and ~930 (Nb=O terminal stretching modes).[4] |

| 3.0 - 5.0 | Mixed oxalate/hydroxyl complexes | Onset of hydrolysis; one oxalate group is replaced by OH⁻ groups.[1][4] | The relative intensity of the ~910 cm⁻¹ Nb=O band increases.[4] |

| > 5.0 | Hydrated Niobium Pentoxide (Nb₂O₅·nH₂O) | Polymerization of hydrolyzed species leads to coagulation and precipitation.[4][5] | New bands appear at ~670 and ~220 cm⁻¹, indicating Nb₂O₅ formation.[4] |

| 7.0 - 8.0 | Hydrated Niobium Pentoxide (Nb₂O₅·nH₂O) | Effective range for complete precipitation (>99.9% yield) using NaOH or NH₄OH.[7] | N/A (Solid Phase) |

Table 2: Thermal Decomposition Characteristics of Ammonium this compound Complexes

Thermal decomposition is an alternative, non-hydrolytic method to convert the solid precursor to niobium oxide.

| Complex Formula | Temperature Range (°C) | Event / Mass Loss | Final Product |

|---|---|---|---|

| NH₄[NbO(C₂O₄)₂(H₂O)₂]·3H₂O | 125 | Starts to lose water.[8] | Nb₂O₅ |

| 630 | Complete decomposition.[8] | ||

| (NH₄)₃NbO(C₂O₄)₃·H₂O | 98 - 145 | Evaporation of humidity.[9] | Amorphous, then crystalline Nb₂O₅[9] |

| 180 - 220 | Partial release of NH₃ and CO₂.[9] | ||

| 240 - 300 | Intense release of NH₃, CO₂, CO, and hydration water; crystal structure collapses.[9] | ||

| NH₄(NbO(C₂O₄)₂(H₂O)₂)(H₂O)₃ | 30 - 145 | Dehydration (loss of outer-sphere water).[10] | Nb₂O₅·H₂O, then Nb₂O₅[10] |

| | 145 - 330 | Decomposition of oxalate ligands and release of ammonia.[10] | |

Experimental Protocols

Protocol for Synthesis of Ammonium this compound Precursor

This protocol is a generalized method based on common laboratory practices for synthesizing the ammonium this compound precursor from niobic acid.[10][11]

-

Preparation of Oxalic Acid Solution: Prepare an aqueous solution of oxalic acid (e.g., 0.48 g/L) by dissolving oxalic acid powder in deionized water with stirring.[10]

-

Dissolution of Niobium Source: Heat the oxalic acid solution to approximately 100°C. Gradually add niobic acid (hydrated niobium oxide) to the hot solution while maintaining vigorous stirring.[10][11]

-

Addition of Ammonium Salt: After the niobic acid has reacted (typically 20-30 minutes, solution may become clear), add an ammonium salt such as ammonium oxalate.[10]

-

Crystallization: Cool the solution to below room temperature (e.g., <20°C) to induce crystallization of the ammonium this compound complex.[11]

-

Filtration and Drying: Filter the resulting white precipitate. Dry the collected crystals at a moderate temperature (e.g., 100-150°C).[11]

Protocol for Controlled Hydrolysis and Precipitation of Hydrated Niobium Oxide

This protocol describes the precipitation of high-purity hydrated niobium oxide from a prepared aqueous solution of the oxalate precursor.[5][7]

-

Prepare this compound Solution: Dissolve a known quantity of ammonium this compound in deionized water to create a stock solution.

-

Heating: Heat the solution in a reaction vessel to a moderately elevated temperature, for example, 60°C, under constant stirring.[5]

-

pH Adjustment: Slowly add a base, such as a 25% ammonium hydroxide solution, dropwise to the heated solution. Monitor the pH continuously.[5]

-

Precipitation: Continue adding the base until the pH reaches a target value between 7.0 and 8.0. A white precipitate of hydrated niobium oxide will form.[7]

-

Filtration: Separate the precipitate from the mother liquor by filtration.

-

Washing: Wash the filtered precipitate multiple times with hot (e.g., 90°C) deionized water to remove residual oxalate and ammonium ions.[5]

-

Drying: Dry the purified precipitate in an oven overnight at a temperature of 80-120°C to obtain the final Nb₂O₅·nH₂O product.[12]

Caption: Experimental workflow for the synthesis of hydrated niobium oxide via hydrolysis.

Conclusion

The hydrolysis of this compound in aqueous media is a fundamentally important process for the synthesis of niobium-based materials. The speciation of this compound is critically dependent on pH, transitioning from stable anionic complexes at low pH to complete precipitation as hydrated niobium pentoxide at pH values above 5.0. By carefully controlling parameters such as pH and temperature, researchers can manipulate the hydrolysis and precipitation process to produce high-purity niobium oxide with tailored properties. The detailed protocols and quantitative data presented in this guide offer a solid foundation for professionals in materials science and chemical development to effectively utilize this compound as a versatile and reliable precursor.

References

- 1. Niobium(V) Oxalate Hydrate|High-Purity Precursor [benchchem.com]

- 2. scielo.br [scielo.br]

- 3. scielo.br [scielo.br]

- 4. lehigh.edu [lehigh.edu]

- 5. WO2006029493A1 - Process of production of ammonium this compound, ammonium this compound and use of the same - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. scielo.br [scielo.br]

- 10. akjournals.com [akjournals.com]

- 11. CN1935772A - Method for preparing this compound - Google Patents [patents.google.com]

- 12. pubs.rsc.org [pubs.rsc.org]

A Comprehensive Technical Guide to the Basic Characterization of Niobium Oxalate Powder

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental characteristics of niobium oxalate (B1200264) powder, a versatile precursor with significant applications in materials science, catalysis, and potentially in drug development. This document details the physicochemical properties, synthesis, and key analytical techniques for the characterization of this compound, with a focus on providing practical experimental protocols and clearly presented data.

Physicochemical Properties

Niobium oxalate is typically encountered as a white, crystalline powder. While the exact molecular formula can vary, it is commonly found as ammonium (B1175870) this compound with varying degrees of hydration. This compound is noted for its solubility in water, a key property that facilitates its use in various solution-based synthesis methods.

Quantitative Data Summary

The following tables summarize the key quantitative properties of ammonium this compound, the most frequently characterized form of this compound. It is important to note that variations in synthesis and hydration levels can lead to differences in these values.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₄NNbO₉ · xH₂O | [1][2] |

| (NH₄)[NbO(C₂O₄)₂(H₂O)₂] · nH₂O | [3] | |

| (NH₄)₃[NbO(C₂O₄)₃] · H₂O | [4] | |

| Molecular Weight (anhydrous) | 302.98 g/mol | [1][2][5] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 122 °C (decomposes) | [1][2][5] |

| Solubility in Water | 45 g Nb/L at room temperature | [6] |

| 150 g Nb/L at 70°C | [6] | |

| Niobium Content | 19-21% | [6] |

Synthesis of Ammonium this compound